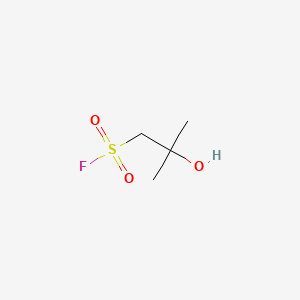
(5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a hydroxymethyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclization Reaction: One method to synthesize (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol involves the cyclization of methyl cyclopropane dicarboxylate with formyl hydrazine, followed by hydrogenation.
Triazole and Halomethanol Reaction: Another method involves the reaction of triazole with halomethanol to obtain the desired product.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole ring.
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly used.
Major Products Formed
Oxidation: Formation of (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)carboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
(5-Cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s hydroxymethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine
- (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
Uniqueness
(5-Cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(5-cyclopropyl-1-methyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C7H11N3O/c1-10-7(5-2-3-5)8-6(4-11)9-10/h5,11H,2-4H2,1H3 |
Clave InChI |
XUDMLGINSGGVGZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)CO)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



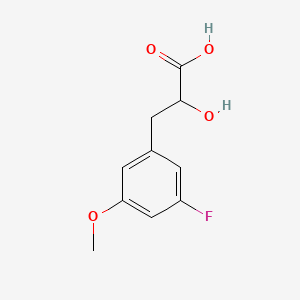

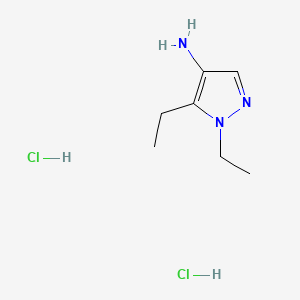
![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)
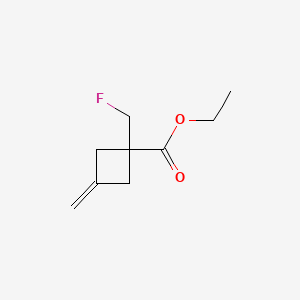
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
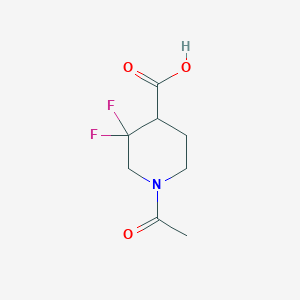

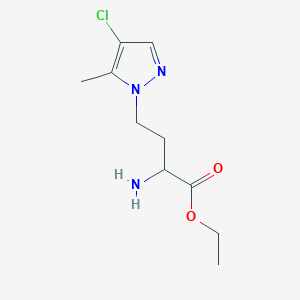
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)
